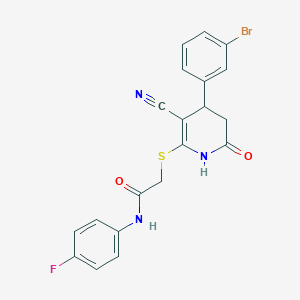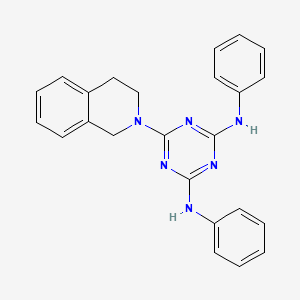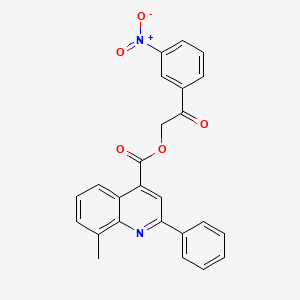![molecular formula C25H20ClNO B11622189 6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline](/img/structure/B11622189.png)
6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentaquinoline core, which is a fused ring system combining a cyclopentane ring with a quinoline moiety. The presence of benzoyl, chloro, and phenyl substituents further enhances its chemical reactivity and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and cyclopentanones can be subjected to Friedel-Crafts acylation followed by cyclization to form the desired quinoline derivative. The reaction conditions often include the use of Lewis acids like aluminum chloride (AlCl3) as catalysts and solvents such as dichloromethane (CH2Cl2) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
8-Chloro-4-phenylquinoline: Lacks the benzoyl group, resulting in different reactivity and applications.
6-Benzoyl-4-phenylquinoline:
4-Phenylquinoline: A simpler structure with fewer substituents, leading to distinct chemical behavior.
Uniqueness
6-Benzoyl-8-chloro-4-phenyl-3H,3AH,4H,5H,9BH-cyclopenta[C]quinoline is unique due to its combination of substituents and fused ring system, which confer specific chemical reactivity and potential applications. The presence of both benzoyl and chloro groups enhances its versatility in chemical reactions and its potential as a lead compound in drug discovery.
属性
分子式 |
C25H20ClNO |
|---|---|
分子量 |
385.9 g/mol |
IUPAC 名称 |
(8-chloro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C25H20ClNO/c26-18-14-21-19-12-7-13-20(19)23(16-8-3-1-4-9-16)27-24(21)22(15-18)25(28)17-10-5-2-6-11-17/h1-12,14-15,19-20,23,27H,13H2 |
InChI 键 |
QZQQJAYREODZAK-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3C(=O)C4=CC=CC=C4)Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11622110.png)

![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11622123.png)
![3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid](/img/structure/B11622128.png)
![Ethyl (2Z)-5-(3-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11622130.png)
![N-[(1Z)-1-{2-[4-(dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide](/img/structure/B11622134.png)

![4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B11622145.png)

![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622163.png)
![2-chloro-5-[5-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B11622167.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622170.png)
![N-(2-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11622175.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(prop-2-en-1-ylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622183.png)
